molecular formula C14H19NO2S2 B4414494 N-1-adamantyl-2-thiophenesulfonamide

N-1-adamantyl-2-thiophenesulfonamide

Cat. No. B4414494
M. Wt: 297.4 g/mol
InChI Key: VMFFLYUZRNCLCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-adamantyl-2-thiophenesulfonamide, also known as ATS, is a chemical compound that has been studied extensively for its potential use in scientific research. ATS is a sulfonamide derivative that has been found to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Carbonic Anhydrase Inhibition

  • Context : N-1-adamantyl-2-thiophenesulfonamide derivatives have been investigated for their inhibitory activity against human carbonic anhydrase isoforms, which are important drug targets.
  • Findings : The presence of a benzenesulfonamide moiety, as opposed to a 1,3,4-thiadiazole-sulfonamide fragment, in carbonic anhydrase inhibitors significantly affects their inhibition efficacy and enzyme binding, as shown in studies utilizing X-ray crystallography.
  • Source : Biswas et al., 2013.

Synthesis and Applications in Organic Chemistry

  • Context : The compound has been used in the synthesis of various organic compounds, demonstrating its utility in organic chemistry.
  • Findings : For instance, thiophene alkylation with 1-bromoadamantane forms a mixture of 2-(1-adamantyl)thiophene and 3-(1-adamantyl)thiophene. These compounds have applications in the development of new organic molecules.
  • Source : Hoek et al., 2010.

Antimicrobial and Hypoglycemic Activities

  • Context : this compound derivatives have shown potential in antimicrobial and hypoglycemic applications.
  • Findings : Specific derivatives of this compound have been found to exhibit potent antibacterial activity against various microorganisms and significant reduction in serum glucose levels in diabetic rats.
  • Source : Al-Abdullah et al., 2015.

Antiviral Activity

  • Context : Certain derivatives of this compound have been studied for their antiviral properties.
  • Findings : These compounds have shown effectiveness in suppressing the replication of Herpes simplex type-1 and influenza A viruses in cell cultures.
  • Source : Shadyro et al., 2012.

Anti-inflammatory Activity

  • Context : Research has also explored the anti-inflammatory potential of this compound derivatives.
  • Findings : Some compounds in this category have displayed potent antibacterial activity and good dose-dependent anti-inflammatory effects in animal models.
  • Source : Al-Abdullah et al., 2014.

properties

IUPAC Name

N-(1-adamantyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S2/c16-19(17,13-2-1-3-18-13)15-14-7-10-4-11(8-14)6-12(5-10)9-14/h1-3,10-12,15H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFFLYUZRNCLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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